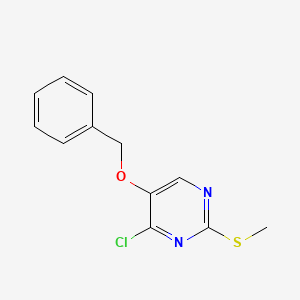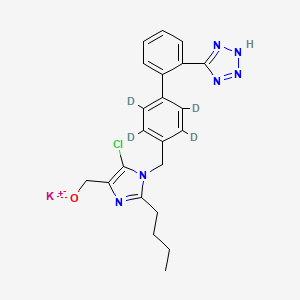![molecular formula C15H14O2 B590151 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 CAS No. 1329833-67-1](/img/structure/B590151.png)
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3
Übersicht
Beschreibung
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is a deuterated analog of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterated form is being studied for its potential therapeutic benefits and improved safety profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 involves the incorporation of deuterium atoms into the molecular structure of fenoprofen. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is used in various scientific research applications, including:
Chemistry: Studying the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigating the biological activity and metabolism of deuterated compounds.
Medicine: Exploring the potential therapeutic benefits and safety profile of deuterated analogs of existing drugs.
Industry: Developing new materials and products with enhanced properties due to deuterium incorporation.
Wirkmechanismus
The mechanism of action of 2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 involves its interaction with molecular targets such as cyclooxygenase enzymes. The deuterium atoms in the compound may alter its metabolic stability and pharmacokinetics, potentially leading to improved therapeutic effects and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3 is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetics compared to non-deuterated analogs. Similar compounds include:
Fenoprofen: The non-deuterated analog used as an NSAID.
Deuterated NSAIDs: Other deuterated analogs of nonsteroidal anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-2-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALUUBQFLPUJMY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)

![N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate](/img/structure/B590081.png)





![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
